1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features an oxadiazole ring fused with a piperidine ring and a propenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to yield the oxadiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the propenone moiety is typically added via condensation reactions involving appropriate ketones or aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone moiety to an alcohol or other reduced forms.
Substitution: The oxadiazole and piperidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the propenone moiety can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and piperidine-containing molecules. Examples include:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Uniqueness
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the oxadiazole and piperidine rings with the propenone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)14-6-4-9(5-7-14)11-13-12-8(2)16-11/h3,9H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYAPSWBMRJFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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